6-Methylidene-3,1-benzoxazine-2,4-dione
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Overview
Description
6-Methylidene-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidene-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-acetylaryl isocyanide with 2-alkoxypropene or 2-alkoxyethene in the presence of camphorsulfonic acid (CSA) as a catalyst . This reaction yields the desired benzoxazine compound in pure form. Another method involves the reaction of 2-acyl isocyanides with Eschenmoser’s salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and reaction conditions as mentioned above.
Chemical Reactions Analysis
Types of Reactions: 6-Methylidene-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
6-Methylidene-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylidene-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
- 1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4-dione
- 2H-1,3-benzoxazine-2,4(3H)-dione
Comparison: 6-Methylidene-3,1-benzoxazine-2,4-dione is unique due to its methylidene group, which imparts distinct reactivity and biological activity compared to other benzoxazine derivatives. The presence of the methylidene group can influence the compound’s ability to undergo various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C9H5NO3 |
---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
6-methylidene-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H5NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H2 |
InChI Key |
IQXZIETUCAEVGN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=O)OC(=O)C2=C1 |
Origin of Product |
United States |
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